molecular formula C16H21N3O2 B2689893 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1775421-84-5

3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2689893
CAS RN: 1775421-84-5
M. Wt: 287.363
InChI Key: ATLZJQPCKPIFPT-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridines are a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridines often involves the reaction of 2-hydrazinopyridines with different reagents . For example, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridines consists of a pyridine ring fused with a 1,2,4-triazole ring . The exact structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific substituents attached to the rings . For example, these compounds can undergo reactions such as aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific substituents attached to the rings . For example, these compounds can exhibit different melting points, solubilities, and reactivities .

Scientific Research Applications

3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine has been studied extensively for its potential applications in biomedical research. It has been used in a variety of laboratory experiments, including studies of its anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, this compound has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, its synthesis is relatively straightforward and yields are typically quite high. Furthermore, this compound has been studied extensively for its potential applications in biomedical research, and its biochemical and physiological effects have been well-documented.
On the other hand, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and more research is needed in this area. Additionally, there is still a lack of data regarding the long-term effects of this compound on human health, and further studies are needed to address this issue.

Future Directions

Despite its potential applications in biomedical research, there is still much to be learned about 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. Further research is needed to better understand its mechanism of action and the long-term effects of its use. Additionally, more studies are needed to explore its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

The synthesis of 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine begins with the condensation of 3-ethoxy-4-methoxybenzaldehyde with 2-amino-1,3,4-thiadiazole in the presence of an acid catalyst. This reaction produces this compound (this compound). The reaction is usually carried out in an aqueous solution, and the yield of this compound is typically quite high.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific compound. Some of these compounds have been used in medicinal chemistry, suggesting that they can be safely handled under appropriate conditions .

properties

IUPAC Name

3-(3,4-diethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-20-13-9-8-12(11-14(13)21-4-2)16-18-17-15-7-5-6-10-19(15)16/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZJQPCKPIFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN=C3N2CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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